molecular formula C10H17NO3 B2957690 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one CAS No. 1936347-87-3

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Cat. No.: B2957690
CAS No.: 1936347-87-3
M. Wt: 199.25
InChI Key: WBGWDHOMJHNFKE-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Approaches

The synthesis and structural uniqueness of spiroaminals, such as "5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one," are of significant interest in organic chemistry. Spiroaminals are found in the core structure of natural or synthetic products possessing substantial biological activities. Various synthetic strategies have been developed to construct these complex molecules due to their potential applications and the novelty of their skeletons, highlighting the ongoing interest in exploring the chemistry of these compounds (Sinibaldi & Canet, 2008).

Pharmacological Applications

Compounds with a 1-oxa-4,9-diazaspiro[5.5]undecan-3-one skeleton have been explored for their antihypertensive properties. Specifically, derivatives of this scaffold have demonstrated significant activity in lowering blood pressure in spontaneously hypertensive rats, indicating the potential for therapeutic applications in treating hypertension (Clark et al., 1983).

Material Science and Stabilization

In the field of polymer science, certain spiro compounds, such as "3,9-bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane," have been identified as effective stabilizers, showcasing a synergistic effect in combination with thiopropionate type antioxidants. This application is crucial for improving the longevity and durability of polymeric materials (Yachigo et al., 1992).

Exploration in Antibacterial Agents

Research has also explored the incorporation of spirocyclic derivatives into antibiotic agents, such as ciprofloxacin. These efforts aim to enhance the antibacterial spectrum and efficacy of existing drugs. Although the activity spectrum of these new derivatives is narrower compared to ciprofloxacin itself, some compounds have shown distinct activity against specific bacterial strains, suggesting a potential route for the development of targeted antibacterial therapies (Lukin et al., 2022).

Properties

IUPAC Name

5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-6-8-5-9(13)11-7-10(8)1-3-14-4-2-10/h8,12H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGWDHOMJHNFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC(=O)CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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